molecular formula C10H10N2O3 B5801890 1-methoxy-3-methyl-2(1H)-quinoxalinone 4-oxide

1-methoxy-3-methyl-2(1H)-quinoxalinone 4-oxide

Cat. No. B5801890
M. Wt: 206.20 g/mol
InChI Key: OIWUNJZUKYZHEI-UHFFFAOYSA-N
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Description

1-methoxy-3-methyl-2(1H)-quinoxalinone 4-oxide is a chemical compound that has gained significant attention in the scientific community due to its unique properties. Also known as Meclofenoxate or Centrophenoxine, it is a nootropic drug that is used to improve cognitive function and memory.

Scientific Research Applications

Chemical Reactions and Derivatives

  • Quinoxaline derivatives, including 1-methoxy-3-methyl-2(1H)-quinoxalinone 4-oxide, have been studied for their reactions with various reagents. For instance, quinoxaline 1,4-dioxide reacts with acetic anhydride to produce 1-acetoxy-2(1H)-quinoxalinone and 1-hydroxy-2(1H)-quinoxalinone, both of which are prone to hydrolysis and rearrangement under certain conditions (Ahmed et al., 1987).

Corrosion Inhibition

  • Quinoxalinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. Research shows that these compounds, including those similar to 1-methoxy-3-methyl-2(1H)-quinoxalinone 4-oxide, act as mixed-type inhibitors and form protective films on metal surfaces (Tazouti et al., 2016).

Structural Analysis and X-Ray Studies

  • Studies on the crystal structures of various quinoxaline derivatives have been conducted, offering insights into the molecular configuration and bonding characteristics of these compounds (Mondieig et al., 2011).

Antituberculosis Activity

  • Some quinoxaline derivatives, structurally related to 1-methoxy-3-methyl-2(1H)-quinoxalinone 4-oxide, have been synthesized and tested for their antituberculosis activity. These studies have found certain derivatives to be effective against Mycobacterium tuberculosis (Jaso et al., 2003).

Optical Properties in Metal Complexes

  • Quinoxaline derivatives have been used as ligands in metal complexes, exhibiting unique optical and thermal properties. These complexes have shown potential in various applications due to their improved stability and processability (Barberis & Mikroyannidis, 2006).

Environmental Detoxification

  • Environmental and pathogenic bacteria have been observed to modify and detoxify compounds similar to 1-methoxy-3-methyl-2(1H)-quinoxalinone 4-oxide. This transformation can lead to a competitive advantage against certain pathogens (Thierbach et al., 2017).

Photochemistry and Fluorescence

  • Quinoxaline N-oxides with methoxy-substitutions have been studied for their photochemical behavior in various media, revealing diverse photoisomerization and deoxygenation products. These studies contribute to understanding the photochemistry of methoxy-substituted quinolines and their potential applications (Albini et al., 1980).

Antibacterial Properties

  • Research has identified certain quinoxaline derivatives, including 1-methoxy-3-methyl-2(1H)-quinoxalinone, as having bacteriostatic properties. These compounds have been isolated from natural sources and synthesized for studying their antibacterial effects (Manandhar et al., 1985).

properties

IUPAC Name

1-methoxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-10(13)12(15-2)9-6-4-3-5-8(9)11(7)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWUNJZUKYZHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N(C1=O)OC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methoxy-3-methylquinoxalin-2(1H)-one 4-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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